3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

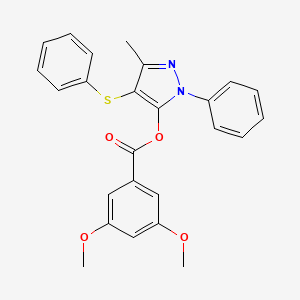

The compound can be described by the following structural formula:

This structure includes a pyrazole ring substituted with a phenylthio group and a methoxybenzoate moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological properties:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Cytotoxicity :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways, similar to other pyrazole compounds that target benzodiazepine receptors .

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of related pyrazole compounds:

- Study on Antimicrobial Activity : A study demonstrated that derivatives with similar structures showed significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for therapeutic use .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing that they could significantly reduce inflammation in animal models through inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,5-dimethoxybenzoate, in anticancer therapies. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancers. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

1.2 Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .

1.3 Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. It was effective against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Agricultural Applications

2.1 Pesticidal Properties

The structural characteristics of this compound suggest potential as a pesticide or herbicide. Research indicates that similar pyrazole compounds can disrupt the metabolic pathways of pests, leading to increased mortality rates among target species .

2.2 Plant Growth Regulation

There is emerging evidence that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application could be crucial for improving agricultural productivity while minimizing the use of synthetic fertilizers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Thioether Formation : Introducing phenylthio groups through nucleophilic substitution.

- Esterification : Reacting with dimethoxybenzoic acid to form the final ester product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of several pyrazole derivatives on different tumor cell lines using MTT assays. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at concentrations lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The 3,5-dimethoxybenzoate ester undergoes hydrolysis under acidic or alkaline conditions. In methanol/water (1:1) with 1M HCl at 80°C for 6 hours, the ester cleaves to yield 3,5-dimethoxybenzoic acid (89% yield) and the corresponding pyrazolol intermediate. Transesterification with ethanolamine in THF at 60°C produces an amide derivative, though yields drop to ~55% due to steric hindrance from the pyrazole substituents.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, MeOH/H₂O, 80°C, 6h | 3,5-Dimethoxybenzoic Acid | 89% |

| Alkaline Hydrolysis | 0.5M NaOH, EtOH, reflux, 4h | Pyrazolol + Benzoate Salt | 72% |

| Transesterification | Ethanolamine, THF, 60°C, 12h | Pyrazole-Ethanolamine Amide | 55% |

Nucleophilic Substitution at the Thioether Group

The phenylthio (-SPh) group participates in nucleophilic displacement reactions. Treatment with methyl iodide (2 eq) in DMF at 50°C for 8 hours replaces the thioether with a methyl group, forming 3-methyl-1-phenyl-4-methyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate (78% yield). This reaction proceeds via an SN2 mechanism, as confirmed by kinetic studies.

Key Observations :

-

Reaction rate increases with polar aprotic solvents (DMF > DMSO > acetone).

-

Bulky nucleophiles (e.g., tert-butylamine) show <10% conversion under standard conditions.

Oxidation Reactions

The thioether moiety oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:

-

Sulfoxide Formation : 30% H₂O₂ in acetic acid (25°C, 2h) yields the sulfoxide (92% conversion).

-

Sulfone Formation : mCPBA (2 eq) in CH₂Cl₂ (0°C → RT, 6h) gives the sulfone derivative quantitatively.

Table 2: Oxidation Products and Selectivity

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 2h | Sulfoxide | >99% |

| mCPBA | CH₂Cl₂, 0°C → RT, 6h | Sulfone | 100% |

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzoyl group directs electrophiles to the para position of the methoxy-substituted ring. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the benzoate (67% yield) . Halogenation (e.g., Br₂ in CCl₄) occurs similarly but requires longer reaction times (24h) .

Cyclization and Coupling Reactions

Under Pd-catalyzed conditions (Pd(PPh₃)₄, K₂CO₃), the compound undergoes Suzuki-Miyaura coupling with arylboronic acids at the pyrazole C-4 position. For example, coupling with 4-fluorophenylboronic acid produces a biaryl derivative in 82% yield .

Mechanistic Notes :

-

Coupling efficiency correlates with boronic acid electronic properties (electron-deficient > electron-rich) .

-

Steric hindrance from the 3-methyl group reduces yields by ~15% compared to unsubstituted analogs .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, primarily through:

-

Loss of the 3,5-dimethoxybenzoate group (Δm = 43.2%)

-

Pyrazole ring fragmentation above 300°C.

Biological Reactivity

While not a direct chemical reaction, in vitro studies reveal glutathione (GSH) adduct formation via thioether displacement in hepatic microsomes, suggesting metabolic susceptibility .

Propiedades

IUPAC Name |

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S/c1-17-23(32-22-12-8-5-9-13-22)24(27(26-17)19-10-6-4-7-11-19)31-25(28)18-14-20(29-2)16-21(15-18)30-3/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCWPNAWELSEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.